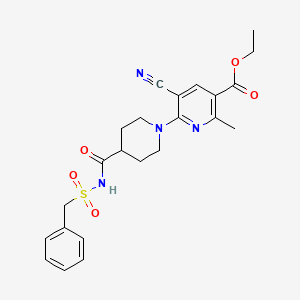
AZD1283
Übersicht
Beschreibung
AZD1283, also known as ethyl 6-[4-[(benzylsulfonyl)carbamoyl]piperidin-1-yl]-5-cyano-2-methylnicotinate, is a potent and high-affinity antagonist of the P2Y12 receptor. This compound has been developed as a non-nucleotide alternative to other P2Y12 receptor inhibitors, such as ticagrelor, for the treatment of arterial thrombosis. This compound efficiently inhibits platelet activation in vivo with minimal increase in bleeding time .
Wissenschaftliche Forschungsanwendungen
AZD1283 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of P2Y12 receptor antagonists.
Biology: Employed in research on platelet aggregation and thrombus formation.
Medicine: Investigated for its potential in treating cardiovascular diseases, particularly arterial thrombosis.
Industry: Utilized in the development of new antithrombotic agents and as a tool in drug discovery
Wirkmechanismus
AZD1283 exerts its effects by binding to the P2Y12 receptor, a G protein-coupled receptor involved in platelet aggregation. By antagonizing this receptor, this compound inhibits the activation of platelets, thereby preventing thrombus formation. The molecular targets include the P2Y12 receptor on platelets, and the pathways involved are those related to platelet activation and aggregation .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
AZD1283 interacts with the P2Y12 receptor, a class of G protein-coupled receptors activated primarily by adenosine diphosphate (ADP) and adenosine triphosphate (ATP) . This compound has a Kd value of 11 nM, indicating a high affinity for the P2Y12 receptor . It has been shown to have good antithrombotic activity, inhibiting ADP-induced platelet aggregation .
Cellular Effects
This compound influences cell function by interacting with the P2Y12 receptor. This receptor is expressed on platelets and mediates platelet aggregation and morphological changes . During the process of vascular remodeling and atherosclerosis, ADP can also promote the migration and proliferation of vascular smooth muscle and endothelial cells through P2Y12 receptor activation .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an antagonist of the P2Y12 receptor . It binds to the receptor and blocks the inward movement of the transmembrane helices, preventing the activation of the receptor . This inhibits the downstream signaling pathways mediated by the P2Y12 receptor, including those involved in platelet aggregation .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to cause a dose-dependent increase in blood flow and inhibit ADP-induced platelet aggregation in vivo
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. As a P2Y12 antagonist, it is likely involved in pathways related to platelet aggregation and vascular remodeling .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the available literature. Given its role as a P2Y12 antagonist, it is likely that it interacts with P2Y12 receptors located on the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZD1283 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane and ethanol, and reagents like sodium hydride and benzylsulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
AZD1283 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ticagrelor
- Clopidogrel
- Prasugrel
Comparison
AZD1283 is unique in its non-nucleotide structure, which provides advantages in terms of bioavailability and stability compared to nucleotide-based inhibitors like ticagrelor. Additionally, this compound has shown a better safety profile with minimal increase in bleeding time, making it a promising candidate for further development .
Eigenschaften
IUPAC Name |
ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHKCNXXRQYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919351-41-0 | |
| Record name | AZD-1283 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919351410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1283 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT372MQ8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



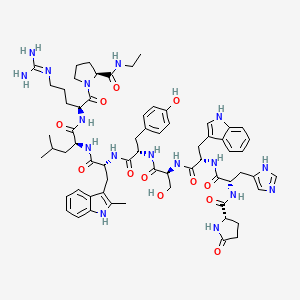

![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)
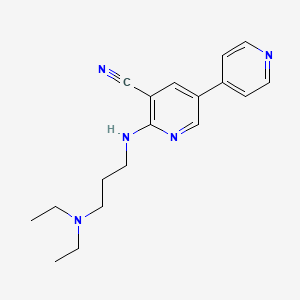

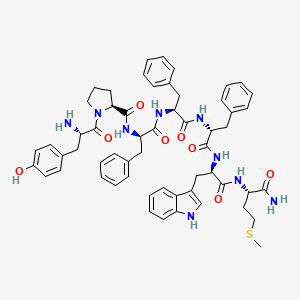



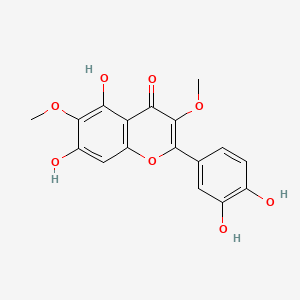
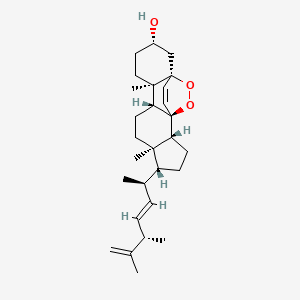


![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)